3-[(4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL]-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-[(4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL]-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is 416.18484064 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Schiff Bases and Crystal Structures : Research on unsymmetrical Schiff bases derived from 3,4-diaminopyridine showcases the synthesis and molecular structure analysis of compounds that might share structural similarities with the target compound. These studies often explore the intermolecular hydrogen-bonded dimers in crystalline states, which can be essential for understanding the compound's reactivity and potential applications in materials science or as ligands in coordination chemistry (Opozda et al., 2006).
Crystal and Molecular Structures : Investigations into the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine derivatives provide insights into how slight modifications in the pyridine and pyrimidine frameworks can affect the overall molecular conformation and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking interactions. This knowledge is crucial for the design of new compounds with desired physical and chemical properties (Trilleras et al., 2009).
Potential Research Applications
Polymerization Studies : The polymerization behavior of pyridine derivatives, particularly in the presence of tertiary organic bases, highlights their utility in synthesizing novel polymeric materials. Such research can pave the way for developing new materials with specific mechanical, thermal, or chemical resistance properties, which could be applicable in coatings, adhesives, or as matrices for composite materials (Smith & Tighe, 1981).
Heterocyclic Chemistry and Drug Discovery : The synthesis of novel heterocyclic compounds, such as pyrido[2,3-d]pyrimidine derivatives, is of great interest in medicinal chemistry. These compounds often exhibit a range of biological activities and can serve as key scaffolds in the development of new therapeutic agents. Research in this area involves not only the synthesis of these compounds but also their characterization, modification, and evaluation of their biological activities (Osyanin et al., 2014).
Properties
IUPAC Name |
3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-11-16(3)26-22-20(14)23(29)27(24(30)28(22)18-9-7-6-8-10-18)13-19-17(4)21(31-5)15(2)12-25-19/h6-12H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVCLNVQDWYYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=NC=C(C(=C4C)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.